molecular formula C25H26N2OS B5558414 3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one

Cat. No.: B5558414
M. Wt: 402.6 g/mol
InChI Key: BPCLCAHRNVYAKA-UHFFFAOYSA-N
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Description

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one is a complex organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the condensation of an appropriate anthranilic acid derivative with a benzylamine to form the quinazoline core.

    Cyclohexyl Substitution: The quinazoline core is then subjected to a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the cyclohexyl group.

    Sulfanylidene Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its antitumor activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-sulfanylidene-2,3-dihydro-1H-benzo[h]quinazolin-4-one: Lacks the cyclohexyl group.

    5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one: Lacks the benzyl group.

    3-benzyl-5-cyclohexyl-2-sulfanylidene-1H-benzo[h]quinazolin-4-one: Lacks the dihydro feature.

Uniqueness

The unique combination of benzyl, cyclohexyl, and sulfanylidene groups in 3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c28-24-22-21(18-11-5-2-6-12-18)15-19-13-7-8-14-20(19)23(22)26-25(29)27(24)16-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCLCAHRNVYAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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